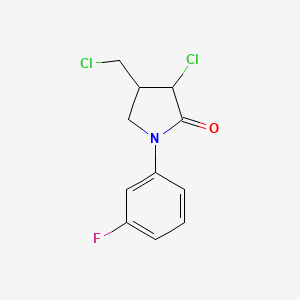
3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one: is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with chloro, chloromethyl, and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with ammonia or an amine to form the pyrrolidinone ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Cyclization Reactions: It can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce an N-oxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-(4-fluorophenyl)pyrrolidin-2-one
- 3-Chloro-4-(bromomethyl)-1-(3-fluorophenyl)pyrrolidin-2-one
Comparison: Compared to these similar compounds, 3-Chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one is unique due to the presence of the 3-fluorophenyl group, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
61213-31-8 |
|---|---|
Molekularformel |
C11H10Cl2FNO |
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
3-chloro-4-(chloromethyl)-1-(3-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10Cl2FNO/c12-5-7-6-15(11(16)10(7)13)9-3-1-2-8(14)4-9/h1-4,7,10H,5-6H2 |
InChI-Schlüssel |
MSAXDJYWOOYLKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(=O)N1C2=CC(=CC=C2)F)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



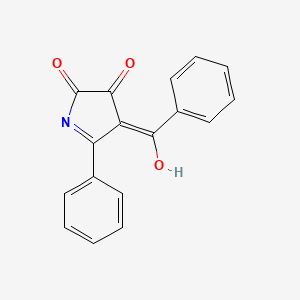

![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)
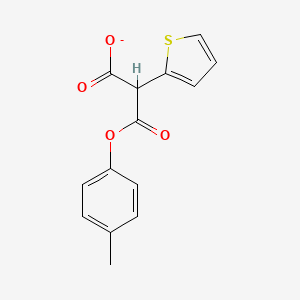


![Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane](/img/structure/B14589127.png)
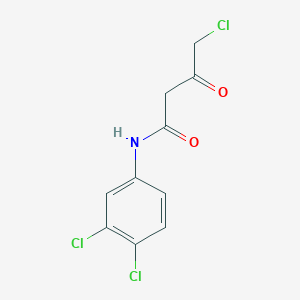
![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)
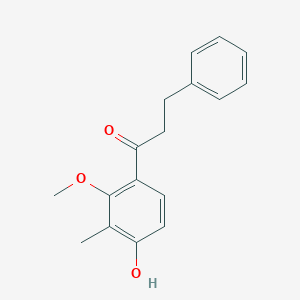
![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
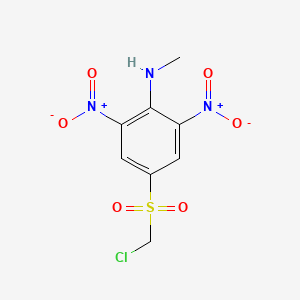
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
